

IUPAC name and synonyms for N,N-Dibenzyl-panisidine

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Compound of Interest

Compound Name: N,N-Dibenzyl-p-anisidine

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Technical Guide: N,N-Dibenzyl-p-anisidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **N,N-Dibenzyl-p-anisidine**, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in organic synthesis.

Chemical Identity and Nomenclature

N,N-Dibenzyl-p-anisidine is a tertiary aromatic amine. Its structure features a p-anisidine core where the amino group is disubstituted with two benzyl groups. This substitution significantly influences its steric and electronic properties, making it a valuable intermediate in organic chemistry.[1]

The standard nomenclature and identifiers for this compound are summarized below.



Identifier Type	Value	
IUPAC Name	N,N-dibenzyl-4-methoxyaniline[2]	
Synonyms	N,N-Dibenzyl-p-anisidine, 4-Methoxy-N,N-dibenzylaniline, 4-methoxy-N,N-bis(phenylmethyl)aniline[2]	
CAS Number	18613-55-3[2]	
Molecular Formula	C21H21NO[2]	

Physicochemical Properties

The key physicochemical properties of **N,N-Dibenzyl-p-anisidine** are presented in the table below. These values are primarily computed properties sourced from chemical databases.

Property	Value	Source
Molecular Weight	303.4 g/mol	PubChem[2]
Exact Mass	303.162314293 Da	PubChem[2]
XLogP3	4.9	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	5	PubChem[2]

Synthesis and Experimental Protocols

The primary route for synthesizing **N,N-Dibenzyl-p-anisidine** is through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.



This protocol describes a general method for the synthesis of N,N-dibenzylaniline derivatives and is adaptable for N,N-Dibenzyl-p-anisidine.[3]

Reagents:

- p-Anisidine (1.0 eq)
- Benzyl chloride (2.2 2.5 eq)
- Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)
- Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add panisidine and the chosen solvent.
- Add the base (e.g., potassium carbonate) to the mixture.
- Slowly add benzyl chloride to the suspension at room temperature.
- Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts and wash with the solvent.
- The filtrate is then concentrated under reduced pressure to remove the solvent.
- The crude residue is subjected to a workup procedure, which typically involves dissolving it in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with water and brine.
- The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.



 The crude product is purified by column chromatography on silica gel to yield pure N,N-Dibenzyl-p-anisidine.

Safety Note: Benzyl halides are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **N,N-Dibenzyl-p-anisidine** via the N-alkylation of p-anisidine.

Workflow for the Synthesis of N,N-Dibenzyl-p-anisidine.

Applications and Contextual Significance

N,N-Dibenzyl-p-anisidine serves as a key building block and intermediate in organic synthesis.

- Steric Hindrance: The two bulky benzyl groups on the nitrogen atom provide significant steric hindrance.[1] This feature can be exploited to direct the regioselectivity of subsequent reactions on the aromatic ring.
- Protecting Group: The dibenzylamino group can function as a protecting group for the
 primary amine of p-anisidine. The benzyl groups can often be removed under specific
 hydrogenolysis conditions to regenerate a secondary or primary amine, allowing for further
 functionalization. This strategy is valuable in the multi-step synthesis of complex molecules,
 such as β-lactam pseudopeptides.[4]
- Precursor to Functionalized Molecules: It is a precursor for creating more complex amines and heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and materials science.[1]

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References

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